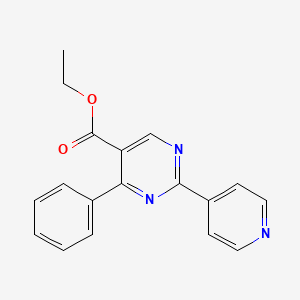

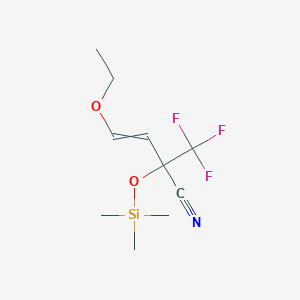

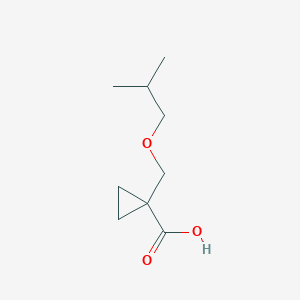

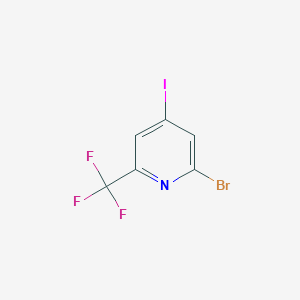

![molecular formula C17H20N2O3S3 B1405206 3-etil-6-(metiltio)benzo[d]tiazol-2(3H)-imina 4-metilbencenosulfonato CAS No. 2034155-01-4](/img/structure/B1405206.png)

3-etil-6-(metiltio)benzo[d]tiazol-2(3H)-imina 4-metilbencenosulfonato

Descripción general

Descripción

3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C17H20N2O3S3 and its molecular weight is 396.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antimicrobiana

Los derivados de tiazol, como el compuesto en cuestión, han sido reconocidos por sus propiedades antimicrobianas. A menudo se incorporan a los productos farmacéuticos para combatir una gama de infecciones bacterianas y fúngicas. Los átomos de azufre y nitrógeno dentro del anillo de tiazol contribuyen a su bioactividad, convirtiéndolo en un componente valioso en el desarrollo de nuevos agentes antimicrobianos .

Propiedades anticancerígenas

La investigación ha indicado que los compuestos de tiazol exhiben potentes actividades anticancerígenas. Pueden interferir con la proliferación de células tumorales e inducir la apoptosis. Esto es particularmente relevante en la síntesis de nuevos fármacos quimioterapéuticos, donde las modificaciones de la porción de tiazol pueden conducir a una mayor eficacia contra diversas líneas celulares cancerosas .

Usos antiinflamatorios

El potencial antiinflamatorio de los derivados de tiazol es otra área significativa de aplicación. Estos compuestos pueden modular las vías inflamatorias, proporcionando alivio en afecciones como la artritis y otras enfermedades inflamatorias crónicas. Su capacidad para inhibir enzimas clave en el proceso inflamatorio los convierte en candidatos para nuevos fármacos antiinflamatorios .

Efectos antioxidantes

Los tiazoles también son conocidos por sus propiedades antioxidantes. Pueden neutralizar los radicales libres y reducir el estrés oxidativo, que es un factor que contribuye a muchas enfermedades degenerativas. Esta capacidad antioxidante se está explorando para el desarrollo de suplementos y medicamentos destinados a prevenir o tratar afecciones relacionadas con el daño oxidativo .

Aplicaciones en ciencia de materiales

Más allá de la química medicinal, los derivados de tiazol encuentran aplicaciones en la ciencia de los materiales. Su estructura química única se presta a la creación de nuevos materiales con propiedades deseables, como conductividad, flexibilidad y estabilidad. Esto los hace adecuados para su uso en dispositivos electrónicos, sensores y como componentes en materiales inteligentes .

Desarrollo agroquímico

En la industria agroquímica, los compuestos de tiazol se utilizan por sus propiedades pesticidas. Pueden servir como el ingrediente activo en formulaciones diseñadas para proteger los cultivos de plagas y enfermedades. La exploración de agroquímicos basados en tiazol continúa siendo un área de investigación activa, con el objetivo de producir productos más efectivos y respetuosos con el medio ambiente .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to interact with DNA and Topoisomerase I .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Some thiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .

Análisis Bioquímico

Biochemical Properties

3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function.

Cellular Effects

The effects of 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the expression of genes involved in inflammatory responses and cell proliferation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production of essential metabolites.

Molecular Mechanism

At the molecular level, 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux . The compound’s influence on metabolic pathways can lead to changes in the levels of various metabolites, impacting cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments can affect its interactions with other biomolecules and its overall function within the cell.

Propiedades

IUPAC Name |

3-ethyl-6-methylsulfanyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S2.C7H8O3S/c1-3-12-8-5-4-7(13-2)6-9(8)14-10(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,11H,3H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEIZYICDQGSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)SC)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

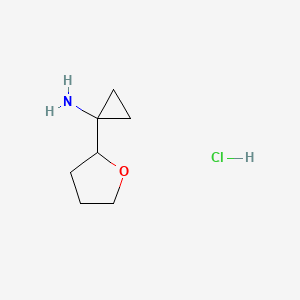

![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)